3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
This compound is a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . It is a target of interest in both breast and prostate cancer .
Molecular Structure Analysis
Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Scientific Research Applications
Synthesis and Biological Activity : The compound serves as a precursor in the synthesis of a wide range of heterocyclic derivatives. For example, Desai et al. (2013) synthesized novel C-5 and N-3 substituted derivatives with broad-spectrum antimicrobial activity, highlighting the compound's utility in generating biologically active molecules (Desai et al., 2013). Similarly, research by Zaki et al. (2017) explored the synthetic modification of related structures to investigate pharmacological activities, demonstrating the compound's role in the creation of diverse therapeutic agents (Zaki et al., 2017).
Antimicrobial and Antioxidant Properties : Studies have shown that derivatives of the compound exhibit significant antimicrobial and antioxidant activities. Gouhar et al. (2017) synthesized novel pyrimidoquinolines, demonstrating considerable antimicrobial and antioxidant activity, underscoring the compound's potential in addressing resistant microbial strains and oxidative stress (Gouhar et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . This results in a decrease in the activity of AKR1C3, which can have therapeutic implications in diseases where AKR1C3 is implicated, such as breast and prostate cancer .
Future Directions
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with the enzyme AKR1C3 . The interaction between the compound and AKR1C3 is believed to be the reason for its inhibitory preference .
Cellular Effects
The compound has been shown to have significant anti-hyperglycemic activity, comparable to glibenclamide . It has been observed to decrease the pathophysiological disturbances of diabetic syndrome .
Molecular Mechanism
The compound’s mechanism of action involves binding interactions with biomolecules, specifically AKR1C3 . It is believed that the compound’s high inhibition selectivity originates from different binding modes in AKR1C3 .
Temporal Effects in Laboratory Settings
It has been observed to have significant anti-hyperglycemic activity from the 4th day of treatment .
Dosage Effects in Animal Models
In animal models, the compound has been observed to have significant anti-diabetic activity at doses of 2.5 and 5 mg kg -1 . At a dose of 5 mg kg -1, it was observed to cause a significant increase in the relative spleen weight .
Metabolic Pathways
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)14(11-23-17)9-16(22)19-8-6-12-3-1-2-4-13(12)10-19/h1-5,7,14H,6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBMEBSNASVNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC=CC(=O)N34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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